molecular formula C18H17FO3 B563848 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester CAS No. 1185157-06-5

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester

Cat. No. B563848
M. Wt: 303.348
InChI Key: GSUUVAORLIYLIT-FIBGUPNXSA-N
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Description

2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a labelled intermediate for the synthesis of the metabolite of Flurbiprofen . Flurbiprofen is an anti-inflammatory drug used as an analgesic .


Molecular Structure Analysis

The molecular formula of this compound is C18H14D3FO3 . Its IUPAC name is methyl 2- [4- (4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate . The InChI string and Canonical SMILES provide more details about its molecular structure .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s known that it’s used in the synthesis of a metabolite of Flurbiprofen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.34 . It has a boiling point of 394.7±37.0°C at 760 mmHg . The density is 1.2±0.1 g/cm3 . It is soluble in Chloroform and Dichloromethane . The compound appears as a yellow semi-solid .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) derivatives, closely related to the structure of the compound , have been extensively studied for their applications as fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. This suggests that derivatives like "2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester" could potentially be applied in the development of new chemosensors with enhanced performance (Roy, 2021).

Synthetic Chemistry

The compound "2-Fluoro-4-bromobiphenyl" is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs, such as flurbiprofen. Although not the exact compound , this highlights the potential utility of similar fluorinated biphenyl derivatives in the pharmaceutical industry, including the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).

Environmental Science

In environmental science, research on wastewater treatment has explored the removal of toxic pollutants, including various phenoxy acids and esters. Studies have shown that biological processes combined with granular activated carbon can effectively remove these compounds from wastewater, suggesting potential environmental applications for managing the by-products of fluorinated biphenyl derivatives (Goodwin et al., 2018).

Material Science

The chemical modification of biopolymers, such as xylan, has been researched for the creation of new ethers and esters with specific properties. This indicates that fluorinated biphenyl derivatives, through their functional groups, might contribute to the development of novel materials with tailored properties for applications in drug delivery, paper strengthening, and antimicrobial agents (Petzold-Welcke et al., 2014).

Future Directions

The future directions for this compound are not specified in the available resources. Given its role as an intermediate in the synthesis of a Flurbiprofen metabolite, it may have potential applications in pharmaceutical research and development .

properties

IUPAC Name

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUUVAORLIYLIT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester

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